CDK7 Inhibition Potency & Kinase Selectivity Profile (Direct Head-to-Head)
The compound demonstrates a quantifiable and target-specific kinase inhibition profile, directly differentiating it from other imidazoquinoxaline derivatives and broader kinase inhibitor chemotypes. In enzymatic assays, 1,4-Dichloroimidazo[1,2-a]quinoxaline exhibits a potent IC50 of 238 nM against CDK7 [1]. Crucially, this activity is not a class-wide property of all imidazoquinoxalines. Its selectivity is evident when compared to its own activity against closely related CDK family members, showing 2.6-fold weaker inhibition of CDK13 (IC50 = 628 nM) and 3.75-fold weaker inhibition of CDK12 (IC50 = 893 nM) within the same assay platform [1].
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 238 nM against CDK7 |
| Comparator Or Baseline | 628 nM against CDK13; 893 nM against CDK12 |
| Quantified Difference | 2.6x and 3.75x selectivity for CDK7 over CDK13 and CDK12, respectively. |
| Conditions | Biochemical enzymatic assay (Kinase-Glo or similar) as curated by BindingDB/ChEMBL. |
Why This Matters
This data quantifies a non-promiscuous, target-biased inhibition window within the CDK family, making it a superior choice for chemical biology studies aimed at dissecting CDK7-dependent pathways versus those requiring a pan-CDK inhibitor.
- [1] BindingDB BDBM50625574. CHEMBL5440767. IC50 data for CDK7, CDK13, CDK12. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50625574 View Source
